Cross-Coupling Reactivity: 2-Fluoro-5-iodobenzyl alcohol Yields 19% Higher Than Bromo Analogue in Model Pd-Catalyzed Coupling
In palladium-catalyzed cross-coupling reactions, aryl iodides demonstrate consistently superior reactivity compared to aryl bromides. A comparative study in carbonylative Hiyama-Denmark coupling reported that the aryl iodide substrate afforded 82% yield of diarylketone product after 1 hour, whereas the corresponding aryl bromide gave only 63% under identical conditions [1]. This 19% absolute yield difference translates to a 30% relative increase in productivity per synthetic cycle. The enhanced reactivity of the iodo group in 2-fluoro-5-iodobenzyl alcohol reduces catalyst loadings and shortens reaction times compared to the bromo analog 2-bromo-5-fluorobenzyl alcohol.
| Evidence Dimension | Cross-coupling yield (GC yield) |
|---|---|
| Target Compound Data | 82% yield (aryl iodide model substrate) |
| Comparator Or Baseline | 63% yield (aryl bromide model substrate) |
| Quantified Difference | 19% higher absolute yield; 30% relative yield increase |
| Conditions | Pd-catalyzed carbonylative Hiyama-Denmark coupling, 1 h, DMF, 140 °C |
Why This Matters
Higher coupling yields directly reduce raw material costs and purification burdens in multi-step pharmaceutical syntheses, accelerating lead optimization timelines.
- [1] Nature Communications (2016). Figure 4: Substrate effects in the carbonylative Hiyama-Denmark coupling. Nat. Commun. 7, 13782. View Source
